1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride is a useful research compound. Its molecular formula is C14H24ClN3O3 and its molecular weight is 317.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a piperazine ring and a dimethylisoxazole moiety, which are known for their diverse pharmacological effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and the implications of its biological properties.
Chemical Structure and Properties
The molecular formula for this compound is C19H26ClN3O3 with a molecular weight of approximately 379.9 g/mol. The compound features the following key structural components:
- Piperazine Ring : A common scaffold in many biologically active molecules.
- Dimethylisoxazole Moiety : Imparts specific biological activity and may enhance selectivity against biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
- Neuroprotective Effects : Some derivatives have demonstrated protective effects against neurotoxicity in cellular models, indicating potential applications in neurodegenerative diseases .
- Enzyme Inhibition : The compound may selectively inhibit enzymes involved in disease processes, suggesting a pathway for further investigation into its therapeutic applications .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of derivatives related to this compound:
Study 1: Antimicrobial Screening
A study reported that derivatives of similar isoxazole-piperazine compounds exhibited varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 625 µg/mL to 1250 µg/mL for effective compounds .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 625 |
Compound B | P. aeruginosa | 1250 |
Compound C | C. albicans | 500 |
Study 2: Neuroprotective Activity
Another study focused on the neuroprotective effects of related compounds, demonstrating that certain derivatives could mitigate glutamate-induced neurotoxicity in PC12 cells. This suggests potential applications for treating neurodegenerative conditions .
The mechanism by which this compound exerts its biological effects is likely multifactorial:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity.
- Cellular Signaling Pathways : It may influence key signaling pathways involved in inflammation and cell survival.
Properties
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-ethoxyethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3.ClH/c1-4-19-10-14(18)17-7-5-16(6-8-17)9-13-11(2)15-20-12(13)3;/h4-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXKPRIGVCBQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=C(ON=C2C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.